2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
描述
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-31-20-24-18(26-8-10-29-11-9-26)14-12-23-27(19(14)25-20)7-6-22-17(28)13-30-16-5-3-2-4-15(16)21/h2-5,12H,6-11,13H2,1H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVGQIWKEDPVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)COC3=CC=CC=C3F)C(=N1)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , often referred to as a morpholino-substituted pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of this compound is primarily attributed to its role as an inhibitor of various kinases. Pyrazolo[3,4-d]pyrimidines are recognized for their ability to mimic ATP in kinase active sites, allowing them to selectively inhibit specific kinases involved in oncogenic signaling pathways. The presence of the morpholino and methylthio groups enhances the compound's binding affinity and selectivity towards target kinases, making it a promising candidate for cancer therapy .
Biological Activity Overview
Key Activities:
- Anticancer Activity: The compound exhibits potent inhibitory effects on several cancer-related kinases, including JNK (c-Jun N-terminal kinase), which plays a critical role in inflammation and cancer progression. In vitro studies have shown that it can inhibit JNK3 with an IC50 value of approximately 0.63 μM, demonstrating significant selectivity over other kinases like p38 .
- Anti-inflammatory Properties: By inhibiting JNK, the compound may also exert anti-inflammatory effects, which could be beneficial in treating diseases associated with chronic inflammation .
- Neuroprotective Effects: Preliminary studies suggest that compounds with similar structures may provide neuroprotective benefits, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer efficacy of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the JNK signaling pathway .
Case Study 2: Selectivity and Pharmacokinetics
Research focused on the pharmacokinetic profiles of morpholino-substituted pyrazolo derivatives revealed that while these compounds demonstrated high potency in vitro, their in vivo effectiveness varied significantly based on structural modifications. Modifications that enhanced lipophilicity improved bioavailability and brain penetration, crucial for targeting central nervous system disorders .
科学研究应用
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the significance of pyrazolo[3,4-d]pyrimidine derivatives in anticancer research. The compound is structurally related to other pyrazole-based compounds that have demonstrated promising anticancer properties. For instance, a study explored the synthesis of various pyrazole derivatives and their cytotoxic effects on multiple cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibit significant antiproliferative activity, suggesting that modifications on the pyrazolo framework can enhance biological activity against cancer cells .
Case Study: Cytotoxicity Evaluation
A recent evaluation of similar pyrazolo compounds indicated that substituents like methylthio and morpholino groups can influence the compound's ability to inhibit cancer cell proliferation. In vitro assays showed that derivatives with these modifications were effective against a range of tumor cell lines, providing a pathway for developing new anticancer agents based on the pyrazolo structure .
Antiviral Applications
The search for effective antiviral agents has led researchers to investigate compounds that target viral polymerases. The design of inhibitors targeting the influenza A virus polymerase has been a focus area. Compounds similar to 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide have shown potential in disrupting key protein interactions necessary for viral replication. In particular, studies have demonstrated that modifications on the pyrazole ring can enhance binding affinity to viral polymerase components, thereby inhibiting viral activity .
Case Study: Influenza Virus Targeting
Research targeting the PA-PB1 interface of influenza virus polymerase has revealed that compounds with structural similarities to our compound can effectively disrupt this interaction. This disruption is crucial for inhibiting viral replication, making such compounds candidates for further development as antiviral therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Research has shown that variations in substituents can significantly alter biological activity. For instance, the presence of a fluorine atom in the phenoxy group may enhance lipophilicity and cellular uptake, while the morpholino group could improve solubility and bioavailability .
Data Table: Summary of Biological Activities
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituents, physicochemical properties, and inferred biological activity.
Table 1: Key Structural and Physicochemical Comparisons
Substituent Impact on Activity and Solubility
- Thioether Groups : Methylthio (target compound) vs. ethylthio (): Methylthio may offer better metabolic stability due to reduced steric hindrance, whereas ethylthio could enhance lipophilicity .
- Aryl Groups: 2-Fluorophenoxy (target) vs. 3-fluorophenyl (): Fluorine at the ortho position may improve membrane permeability and target binding .
- Morpholino Moieties: Present in all compounds, this group enhances solubility and hydrogen-bonding capacity, critical for kinase interactions .
准备方法
Hydrazine Intermediate Formation
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes nucleophilic substitution with hydrazine hydrate in tetrahydrofuran (THF) under reflux, yielding ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate. This intermediate is critical for subsequent cyclization.
Cyclization to Pyrazolo[3,4-d]Pyrimidine
Treatment with trifluoroacetic acid (TFA) in dichloromethane at 0–20°C for 12 hours induces cyclization, forming 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-one. The reaction proceeds via intramolecular nucleophilic attack, eliminating ethanol and water. Typical yields range from 76–85% after crystallization.
Morpholino Substitution at Position 4
The chlorine atom at position 4 is replaced by morpholine via nucleophilic aromatic substitution. Heating the chlorinated intermediate with excess morpholine in dimethylformamide (DMF) at 80°C for 6–8 hours installs the morpholino group. Copper(I) iodide or palladium catalysts may enhance reactivity for challenging substitutions.
N1-Alkylation with 2-Aminoethyl Group
Introducing the 2-aminoethyl side chain at the pyrazole nitrogen (N1) requires selective alkylation.
Allylation and Subsequent Functionalization
A two-step protocol is employed:
- Allylation : Reacting the pyrazolo[3,4-d]pyrimidine core with allyl bromide in the presence of potassium carbonate (K₂CO₃) in 1,4-dioxane at 95°C installs an allyl group at N1.
- Amination : Ozonolysis of the allyl group followed by reductive amination with ammonia generates the primary amine. Alternatively, Mitsunobu reaction with 2-aminoethanol directly introduces the 2-hydroxyethyl group, which is then brominated and aminated.
Direct Alkylation Strategies
Using 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 60°C) achieves N1-ethylamine functionalization. Yields improve with phase-transfer catalysts like tetrabutylammonium iodide (TBAI).
Acetamide Side Chain Installation
The 2-(2-fluorophenoxy)acetamide moiety is coupled to the ethylamine side chain via standard amide bond formation.
Synthesis of 2-(2-Fluorophenoxy)Acetic Acid
2-Fluorophenol reacts with chloroacetic acid in alkaline aqueous conditions (NaOH, 80°C), followed by acidification to yield 2-(2-fluorophenoxy)acetic acid. Purification by recrystallization from ethanol/water affords the acid in >90% purity.
Amide Coupling
Activation of the carboxylic acid using ethyl chloroformate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables coupling with the ethylamine intermediate. Reactions in dichloromethane or dimethylacetamide (DMA) at 0–25°C for 12–24 hours yield the target acetamide. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes acid byproducts.
Optimization and Characterization
Reaction Condition Optimization
- Temperature : Copper-catalyzed Ullmann couplings (e.g., morpholino installation) require 95°C for completion.
- Catalysts : N,N’-Dimethylethylenediamine enhances copper(I) iodide efficiency in heterocyclic substitutions.
- Solvents : 1,4-Dioxane and DMF favor nucleophilic substitutions, while dichloromethane is optimal for acid-mediated cyclizations.
Spectroscopic Characterization
- ¹H NMR : Key signals include the morpholino protons (δ 3.6–3.8 ppm), methylthio singlet (δ 2.5–2.6 ppm), and fluorophenoxy aromatic protons (δ 6.8–7.3 ppm).
- MS : Molecular ion peak at m/z 446.5 [M+H]⁺ confirms the molecular formula C₂₀H₂₃FN₆O₃S.
Challenges and Alternative Routes
Regioselectivity in Alkylation
Competing alkylation at N2 of the pyrazole ring is mitigated by steric hindrance—bulky bases like DIPEA favor N1 selectivity.
Stability of Methylthio Group
Oxidation to sulfone or sulfoxide is prevented by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).
Alternative Coupling Strategies
Reductive amination between 2-(2-fluorophenoxy)acetaldehyde and the ethylamine intermediate offers a route avoiding carboxylic acid activation.
常见问题
Q. What are the critical considerations in the multi-step synthesis of this compound to ensure high yield and purity?
The synthesis involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Thioether formation : Optimizing sulfur nucleophile reactivity (e.g., methylthiolation at position 6) using NaSH or thiourea derivatives under controlled pH .
- Morpholino substitution : Ring-opening of epoxides or nucleophilic aromatic substitution at position 4, requiring anhydrous conditions and catalysts like DBU .
- Acetamide coupling : Activating the carboxylic acid group with EDCI/HOBt for reaction with the ethylamine side chain .
Q. Example Reaction Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioether Formation | NaSH, DMF, 80°C, 12h | 65 | 92% |
| Morpholino Substitution | Morpholine, K2CO3, DMSO, 100°C, 8h | 78 | 89% |
| Acetamide Coupling | EDCI/HOBt, DCM, RT, 24h | 70 | 95% |
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- NMR : H and C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 7.2–7.8 ppm, morpholino protons at δ 3.5–3.7 ppm) .
- HRMS : Confirm molecular ion peak ([M+H]) with <2 ppm error.
- HPLC-PDA : Assess purity (>95%) and detect trace impurities .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereoelectronic effects of the pyrazolo-pyrimidine core .
Q. What structural features of this compound contribute to its potential bioactivity?
- Pyrazolo[3,4-d]pyrimidine core : Mimics purine bases, enabling kinase or receptor binding .
- Morpholino group : Enhances solubility and modulates pharmacokinetics .
- Methylthio moiety : Increases lipophilicity and membrane permeability .
- Fluorophenoxy side chain : Stabilizes aromatic interactions via fluorine’s electronegativity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?
- Comparative dose-response assays : Test the compound in parallel across models (e.g., cancer cell lines vs. primary cells) to identify model-specific sensitivities .
- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets like PI3K or mTOR .
- Metabolomic profiling : Identify off-target effects or metabolic instability contributing to variability .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Molecular docking : Screen against kinase domains (e.g., PDB: 3L08) to predict binding poses. Prioritize residues within 4Å of the morpholino group .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and hydrogen-bonding patterns .
- QSAR modeling : Correlate substituent variations (e.g., methylthio vs. methoxy) with IC50 values in kinase inhibition assays .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) while maintaining synthetic feasibility?
- Modify the fluorophenoxy group : Replace fluorine with Cl/CF3 to study electronic effects on target affinity .
- Vary the morpholino ring : Test piperazine or thiomorpholine analogs for solubility-bioavailability trade-offs .
- Optimize the methylthio group : Replace with sulfoxide/sulfone to probe redox-sensitive interactions .
Q. Example SAR Table
| Derivative | R1 (Position 6) | R2 (Position 4) | IC50 (nM, PI3Kα) |
|---|---|---|---|
| Parent Compound | SCH3 | Morpholino | 12.5 |
| Derivative A | SOCH3 | Morpholino | 8.2 |
| Derivative B | SCH3 | Piperazine | 18.7 |
| Derivative C | SO2CH3 | Thiomorpholine | 6.4 |
Q. What strategies mitigate instability of the methylthio group during in vitro assays?
- Antioxidant additives : Use 1 mM ascorbic acid in cell culture media to prevent oxidation to sulfoxide .
- LC-MS stability assays : Monitor degradation under physiological pH (7.4) and temperature (37°C) over 24h .
- Pro-drug approaches : Mask the thioether as a disulfide for targeted release in reducing environments (e.g., tumor microenvironments) .
Data Contradiction and Validation
Q. How should researchers validate conflicting data on the compound’s cytotoxicity in normal vs. cancer cells?
- Clonogenic assays : Compare long-term survival of non-transformed (e.g., HEK293) vs. cancer (e.g., MCF7) cells .
- ROS detection : Use DCFH-DA staining to determine if selective toxicity correlates with oxidative stress .
- Transcriptomic profiling : Identify pathways (e.g., p53, NF-κB) differentially regulated in sensitive vs. resistant cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
